3-(Methylamino)-3-phenylpropan-1-ol
Overview
Description
3-(Methylamino)-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by a phenyl group attached to a propanol backbone with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-phenylpropan-1-ol typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain this compound hydrochloride. This intermediate is then reduced under catalytic conditions using a Raney nickel catalyst, with hydrogen pressure between 0.3-1.5 MPa and temperatures of 25-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of closed systems and efficient catalysts helps in minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different amines.
Substitution: The methylamino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Phenylacetone or benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
3-(Methylamino)-3-phenylpropan-1-ol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, altering their activity and leading to physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-phenylpropan-1-one: A related compound with a ketone group instead of an alcohol.
3-(Dimethylamino)-3-phenylpropan-1-ol: Similar structure but with an additional methyl group on the amino nitrogen.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties
Uniqueness
3-(Methylamino)-3-phenylpropan-1-ol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
3-(methylamino)-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYZMHZQSAYZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-(Methylamino)-3-phenylpropan-1-ol?
A1: While the abstract doesn't explicitly state the molecular weight, it provides the molecular formula of this compound as C10H15NO []. Based on this formula, the molecular weight can be calculated as 165.23 g/mol.
Q2: How does the crystal structure of this compound influence its intermolecular interactions?
A2: The abstract describes the crystal structure of this compound as being stabilized by hydrogen bonding. Specifically, classical O—H⋯N and N—H⋯O hydrogen bonds connect the molecules, forming centrosymmetric dimers and tetrameric units within the crystal lattice []. These ring motifs contribute to the overall three-dimensional network structure of the compound in its solid state.
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